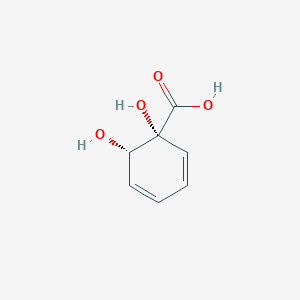
2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel- is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes two hydroxyl groups and a carboxylic acid group attached to a cyclohexadiene ring. The stereochemistry of the compound is defined by the (1R,6S) configuration, indicating the specific spatial arrangement of the substituents on the cyclohexadiene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel- can be achieved through several methods. One common approach involves the enantioselective hydrolysis of the corresponding meso diester using pig liver esterase. This enzymatic hydrolysis can be performed on a multi-hundred gram scale, making it suitable for large-scale production . Another method involves the use of a [3 + 4] annulation reaction using β-(trimethylsilyl)acryloylsilane and the lithium enolate of an α,β-unsaturated methyl ketone .
Industrial Production Methods
Industrial production of 2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel- typically involves the optimization of the aforementioned synthetic routes to ensure high yield and purity. The use of enzymatic hydrolysis is particularly advantageous due to its scalability and eco-friendly nature.
化学反応の分析
Types of Reactions
2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and carboxylic acid groups, which are reactive sites for different reagents.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce alcohols.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the hydroxyl groups under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or dicarboxylic acids, while reduction can produce diols.
科学的研究の応用
2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel- has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of 2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel- involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This can lead to changes in metabolic pathways and cellular processes .
類似化合物との比較
Similar Compounds
- (1R,6S)-6-methoxycarbonyl-6-phenyl-3-cyclohexene-1-carboxylic acid
- (1S,2R)-cis-4-cyclohexene-1,2-dicarboxylic acid 1-monomethyl ester
Uniqueness
What sets 2,4-Cyclohexadiene-1-carboxylic acid, 1,6-dihydroxy-, (1R,6S)-rel- apart from similar compounds is its specific stereochemistry and the presence of both hydroxyl and carboxylic acid groups on the cyclohexadiene ring. This unique combination of functional groups and stereochemistry makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C7H8O4 |
|---|---|
分子量 |
156.14 g/mol |
IUPAC名 |
(1R,6S)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-5-3-1-2-4-7(5,11)6(9)10/h1-5,8,11H,(H,9,10)/t5-,7+/m0/s1 |
InChIキー |
PUCYIVFXTPWJDD-CAHLUQPWSA-N |
SMILES |
C1=CC(C(C=C1)(C(=O)O)O)O |
異性体SMILES |
C1=C[C@@H]([C@](C=C1)(C(=O)O)O)O |
正規SMILES |
C1=CC(C(C=C1)(C(=O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















